Quinuclidin-3-one, 2-(2-hydroxybenzyl)-
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Overview
Description
2-(2-Hydroxybenzyl)-3-quinuclidinone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinuclidinone core, which is a bicyclic amine, and a hydroxybenzyl group, which is a phenolic derivative. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxybenzyl)-3-quinuclidinone typically involves the reaction of quinuclidinone with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the quinuclidinone nitrogen. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-(2-hydroxybenzyl)-3-quinuclidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybenzyl)-3-quinuclidinone can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The quinuclidinone core can be reduced to form a quinuclidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Quinuclidine derivatives.
Substitution: Ethers and esters of the hydroxybenzyl group.
Scientific Research Applications
2-(2-Hydroxybenzyl)-3-quinuclidinone has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxybenzyl)-3-quinuclidinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and π-π interactions, while the quinuclidinone core can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzyl alcohol: A phenolic compound with similar structural features but lacking the quinuclidinone core.
Quinuclidine: A bicyclic amine similar to the quinuclidinone core but without the hydroxybenzyl group.
2-Hydroxybenzyl chloride: A precursor in the synthesis of 2-(2-hydroxybenzyl)-3-quinuclidinone.
Uniqueness
2-(2-Hydroxybenzyl)-3-quinuclidinone is unique due to the combination of the hydroxybenzyl group and the quinuclidinone core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H17NO2/c16-13-4-2-1-3-11(13)9-12-14(17)10-5-7-15(12)8-6-10/h1-4,10,12,16H,5-9H2 |
InChI Key |
OKDLAMMIKZVDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CC=CC=C3O |
Origin of Product |
United States |
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